Ethyl isopropyl sulfide Ethyl isopropyl sulfide Ethyl isopropyl sulfide is a natural product found in Zingiber officinale with data available.
Brand Name: Vulcanchem
CAS No.: 5145-99-3
VCID: VC2488708
InChI: InChI=1S/C5H12S/c1-4-6-5(2)3/h5H,4H2,1-3H3
SMILES: CCSC(C)C
Molecular Formula: C5H12S
Molecular Weight: 104.22 g/mol

Ethyl isopropyl sulfide

CAS No.: 5145-99-3

Cat. No.: VC2488708

Molecular Formula: C5H12S

Molecular Weight: 104.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl isopropyl sulfide - 5145-99-3

Specification

CAS No. 5145-99-3
Molecular Formula C5H12S
Molecular Weight 104.22 g/mol
IUPAC Name 2-ethylsulfanylpropane
Standard InChI InChI=1S/C5H12S/c1-4-6-5(2)3/h5H,4H2,1-3H3
Standard InChI Key NZUQQADVSXWVNW-UHFFFAOYSA-N
SMILES CCSC(C)C
Canonical SMILES CCSC(C)C
Boiling Point 107.5 °C
Melting Point -122.2 °C

Introduction

Chemical Structure and Properties

Chemical Identifiers

Ethyl isopropyl sulfide is characterized by the following identifiers:

IdentifierValue
CAS Number5145-99-3
Chemical FormulaC₅H₁₂S
Average Molecular Weight104.214 g/mol
Monoisotopic Molecular Weight104.065971074 g/mol
IUPAC Name2-(ethylsulfanyl)propane
InChIInChI=1S/C5H12S/c1-4-6-5(2)3/h5H,4H2,1-3H3
InChI KeyNZUQQADVSXWVNW-UHFFFAOYSA-N
SMILESCCSC(C)C
MDL NumberMFCD00039908
PubChem CID21228

Synonyms

Ethyl isopropyl sulfide is known by several alternative names:

  • 2-(Ethylsulfanyl)propane

  • 2-(Ethylthio)propane

  • 2-Ethylsulfanylpropane

  • 2-Methyl-3-thiapentane

  • 3-thiapentane,2-methyl-

  • 4-methyl-3-thiapentane

  • C₂H₅S(iso-C₃H₇)

  • Ethylisopropylsulphide

  • Isopropyl ethyl sulfide

  • NSC 163314

  • Propane, 2-(ethylthio)-

  • Sulfide, ethyl isopropyl

Physical Properties

Ethyl isopropyl sulfide exhibits the following physical properties:

PropertyValue
Physical State at 20°CLiquid
ColorColorless to almost colorless clear liquid
Boiling Point103°C
Melting Point-122.19°C
Flash Point5°C
Specific Gravity (20/20)0.83
Refractive Index1.4390-1.4430
LogP2.300 (estimated)

Classification

Chemical Classification

Ethyl isopropyl sulfide belongs to the following hierarchical chemical classification:

  • Kingdom: Organic compounds

  • Super Class: Organosulfur compounds

  • Class: Thioethers

  • Sub Class: Dialkylthioethers

  • Direct Parent: Dialkylthioethers

  • Molecular Framework: Aliphatic acyclic compounds

Synthesis Methods

Laboratory Synthesis

A documented method for synthesizing ethyl isopropyl sulfide involves the reaction of ethanethiol with 2-bromopropane. The detailed synthesis procedure is as follows:

  • Under a nitrogen atmosphere, 62.13 g (1.00 mol) of ethanethiol and 1.89 g (0.05 mol) of sodium borohydride are added to a 500 mL four-necked flask equipped with a stirrer, thermometer, and condenser.

  • The mixture is cooled to 5°C using an ice bath, and 346.67 g (1.30 mol) of a 15 wt% sodium hydroxide aqueous solution is added to prepare an aqueous solution of ethanethiol sodium salt.

  • In a separate 1000 mL four-necked flask equipped with a stirrer, thermometer, and condenser, under nitrogen atmosphere, 135.29 g (1.10 mol) of 2-bromopropane and 32.24 g of 50 wt% tetrabutylammonium bromide aqueous solution (0.05 mol) are added.

  • This mixture is heated to 50°C using a hot water bath, and the ethanethiol sodium salt solution is added dropwise over 1 hour.

  • The reaction is maintained at temperature for 2 hours and then separated to obtain the upper organic layer containing ethyl isopropyl sulfide.

The yield of ethyl isopropyl sulfide using this method is reported to be 100% with respect to ethanethiol, with a purity of 99.6% as determined by gas chromatography analysis .

Conversion to Ethyl Isopropyl Sulfone

Ethyl isopropyl sulfide can be further oxidized to ethyl isopropyl sulfone using various methods:

Using Sodium Tungstate and Hydrogen Peroxide

  • 104.2 g (1.00 mol) of ethyl isopropyl sulfide is combined with sodium tungstate dihydrate and 52 g sulfuric acid aqueous solution.

  • The mixture is heated to 50°C using a hot water bath, followed by addition of 194.0 g (2.00 mol) of 35 wt% hydrogen peroxide water.

  • The temperature is increased to 60°C, and the mixture is stirred for 2 hours.

  • After the reaction, 7.19 g of sodium sulfite and 30.7 g of a 30% by weight aqueous sodium hydroxide solution are added, and the mixture is separated to remove the aqueous layer.

  • The organic layer is subjected to simple distillation to obtain ethyl isopropyl sulfone with a yield of 90% and purity of 99.9% by gas chromatography analysis, with a water content of 0.03% by weight by Karl Fischer analysis .

Using Acetic Acid and Hydrogen Peroxide

An alternative method involves:

  • Combining 104.2 g (1.00 mol) of ethyl isopropyl sulfide with 400 g of acetic acid and heating to 50°C.

  • Adding 194.0 g (2.00 mol) of 35% aqueous hydrogen peroxide and stirring at 25°C for
    48 hours followed by 100°C for 4 hours.

  • Simple distillation yields ethyl isopropyl sulfone with 80% yield and 97.8% purity, with a water content of 0.51% by weight .

Applications

Analytical Chemistry Applications

Ethyl isopropyl sulfide has found specific applications in analytical chemistry:

Internal Standard for Sulfur Compound Analysis

Ethyl isopropyl sulfide is utilized as an internal standard in the analysis of volatile sulfur compounds:

  • It is used in purge and trap techniques coupled with gas chromatography for analyzing sulfur compounds in beer.

  • When analyzing beer samples, 2 µL of isopropyl sulfide (200,000 ng/mL) is added automatically by analytical equipment as an internal standard during the sample preparation process .

Solid Phase Microextraction Analysis

In solid phase microextraction (SPME) analysis:

  • Ethyl isopropyl sulfide (EIS) is particularly suitable as an internal standard for dimethyl disulfide (DMDS), methyl thioacetate (MeSOAc), and ethyl thioacetate (EtSOAc).

  • Research has shown that the ratio of analyte to ethyl isopropyl sulfide becomes more stable when ethanol concentration in the sample matrix exceeds 2%, making it valuable for analyzing alcoholic beverages .

Research Applications

Due to its structure and properties as a dialkylthioether, ethyl isopropyl sulfide is utilized in chemical research for studying:

  • Sulfur-containing compounds and their reactivity

  • Adsorption behaviors of volatile organosulfur compounds

  • Matrix effects in analytical chemistry, particularly in relation to ethanol concentration

Hazard CategoryClassification
Signal WordDanger
Hazard StatementsH315: Causes skin irritation.
H319: Causes serious eye irritation.
H225: Highly flammable liquid and vapor.

Precautionary Statements

The following precautionary measures are recommended when handling ethyl isopropyl sulfide:

TypeStatements
PreventionP210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.
P233: Keep container tightly closed.
P240: Ground/bond container and receiving equipment.
P241: Use explosion-proof electrical/ventilating/lighting equipment.
P242: Use only non-sparking tools.
P243: Take precautionary measures against static discharge.
P264: Wash skin thoroughly after handling.
P280: Wear protective gloves/eye protection/face protection.
ResponseP303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P313: If eye irritation persists: Get medical advice/attention.
P362+P364: Take off contaminated clothing and wash it before reuse.
P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
StorageP403+P235: Store in a well-ventilated place. Keep cool.
DisposalP501: Dispose of contents/container to an approved waste disposal plant.

Transport Information

For transportation purposes, ethyl isopropyl sulfide is classified as follows:

ParameterClassification
UN NumberUN1993
Class3 (Flammable liquids)
Packing GroupII
H.S. Code2930.90-900

Research Findings

Adsorption Studies

Research on the adsorption of volatile sulfur compounds on solid phase microextraction (SPME) fiber coatings has revealed:

  • The adsorption of ethyl isopropyl sulfide is significantly affected by ethanol concentration, with a stark decrease in detectability with the addition of ethanol, especially between 0.0 and 0.5% v/v.

  • When used as an internal standard in SPME analysis, the ratio of analyte to ethyl isopropyl sulfide becomes more stable when the ethanol concentration exceeds 2%.

  • On different SPME fiber coatings (Carboxen-PDMS, DVB-Carboxen-PDMS, and DVB-PDMS), ethyl isopropyl sulfide shows similar adsorption behavior to compounds like dimethyl disulfide, methyl thioacetate, and ethyl thioacetate.

  • This similarity in behavior makes ethyl isopropyl sulfide an ideal internal standard for these specific compounds in analytical applications .

Analysis in Wine and Beer

Studies investigating the effect of ethanol on the adsorption of volatile sulfur compounds have implications for analysis in alcoholic beverages:

  • When analyzing sulfur compounds in wine, ethyl isopropyl sulfide has been determined to be the best internal standard for dimethyl disulfide, methyl thioacetate, and ethyl thioacetate.

  • In beer analysis, ethyl isopropyl sulfide serves as an effective internal standard in purge and trap methods coupled with gas chromatography using a sulfur chemiluminescence detector (SCD).

  • The quantification levels and analytical performance metrics for ethyl isopropyl sulfide when used as an internal standard in beer analysis are as follows:

Analytical ParameterValue
Repeatability (%RSD)1.1% (n=9)
Recovery (at 4 ng/mL)75%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator